molecular formula C7H10O B6203329 2-ethylcyclopent-2-en-1-one CAS No. 2931-10-4

2-ethylcyclopent-2-en-1-one

Cat. No.: B6203329
CAS No.: 2931-10-4
M. Wt: 110.2
InChI Key:
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Description

2-ethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O. It is a cyclic ketone with an ethyl group attached to the second carbon of the cyclopentene ring. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-ethylcyclopent-2-en-1-one can be synthesized through several methods. One common approach involves the cyclization of 2-ethyl-1,3-butadiene with carbon monoxide in the presence of a palladium catalyst. This reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the cyclopentene ring .

Another method involves the oxidation of 2-ethylcyclopentanol using oxidizing agents such as chromium trioxide or potassium permanganate. This reaction is carried out under controlled conditions to ensure the selective formation of the ketone functional group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-ethylcyclopentadiene. This process is conducted in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-ethylcyclopent-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids, chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, palladium catalysts.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethylcyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity and function. The compound’s reactivity is primarily due to the presence of the ketone functional group, which can undergo nucleophilic addition and other reactions .

Comparison with Similar Compounds

2-ethylcyclopent-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs .

Properties

CAS No.

2931-10-4

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

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